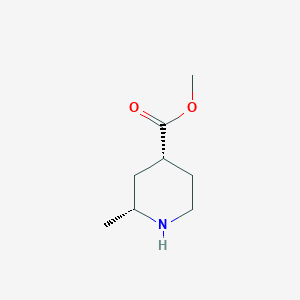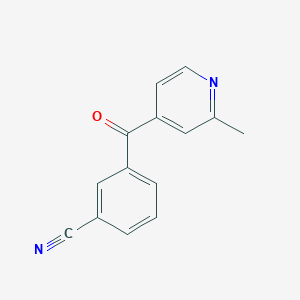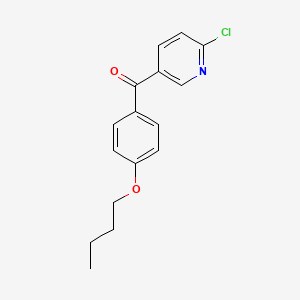
4-(4-Heptyloxybenzoyl)-2-methylpyridine
Overview
Description
4-(4-Heptyloxybenzoyl)-2-methylpyridine, also known as HMBP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including material science, drug discovery, and biochemistry. HMBP is a pyridine-based compound that has a heptyloxybenzoyl group attached to its structure, making it a unique and valuable compound for research purposes. In
Scientific Research Applications
Supramolecular Association and Crystal Structures
Research on compounds similar to 4-(4-Heptyloxybenzoyl)-2-methylpyridine has revealed significant insights into their supramolecular associations and crystal structures. For example, the study by Khalib et al. (2014) explored hydrogen-bonded supramolecular associations in various organic acid-base salts, which are structurally related to this compound. They found these compounds to form complex 1D-3D frameworks due to various non-covalent interactions (Khalib et al., 2014).
Synthesis and Structural Studies
The synthesis and structural study of compounds related to this compound are of great interest. Hayvalı et al. (2003) discussed the synthesis of new benzo-15-crown-5 ethers with salicylic Schiff base substitutions and their complexes, which shares a similar backbone to this compound (Hayvalı et al., 2003).
Electroluminescent Properties and Metal Complexes
Research has also been conducted on the electroluminescent properties of compounds structurally akin to this compound. Ionkin et al. (2005) synthesized a series of mono-cyclometalated Pt(II) complexes with components similar to this compound, demonstrating the potential of these compounds in optoelectronic applications (Ionkin et al., 2005).
Corrosion Inhibition
Furthermore, the potential use of related compounds in corrosion inhibition was investigated by Mert et al. (2014). They explored the effects of 2-amino-4-methylpyridine on mild steel corrosion, indicating the relevance of similar compounds in industrial applications (Mert et al., 2014).
Properties
IUPAC Name |
(4-heptoxyphenyl)-(2-methylpyridin-4-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c1-3-4-5-6-7-14-23-19-10-8-17(9-11-19)20(22)18-12-13-21-16(2)15-18/h8-13,15H,3-7,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJLFJZAYDHXCLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC1=CC=C(C=C1)C(=O)C2=CC(=NC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(4-Ethyl-piperazin-1-yl)-N-[4-(2-morpholin-4-yl-4-oxo-1,4-dihydro-quinolin-8-yl)-dibenzothiophen-1-yl]-acetamide](/img/structure/B1392208.png)











